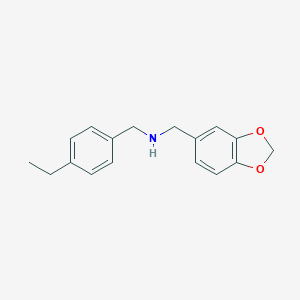

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-13-3-5-14(6-4-13)10-18-11-15-7-8-16-17(9-15)20-12-19-16/h3-9,18H,2,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOPODOWUMOAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353347 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504432-21-7 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sodium Triacetoxyborohydride (STAB)-Mediated Protocol

A one-pot procedure adapted from reductive amination methodologies involves:

-

Reactants : Equimolar quantities of 1,3-benzodioxole-5-carbaldehyde (1.0 eq) and 4-ethylbenzylamine (1.0 eq).

-

Reducing Agent : Sodium triacetoxyborohydride (1.2 eq) in dichloroethane (DCE) with catalytic acetic acid.

-

Conditions : Stirring at room temperature for 12–24 hours under inert atmosphere.

-

Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.

Mechanistic Insight : The aldehyde and amine first condense to form an imine intermediate, which is reduced in situ by STAB. The weakly acidic conditions (acetic acid) protonate the imine nitrogen, enhancing electrophilicity for hydride transfer.

Sodium Borohydride with Acidic Activation

Alternative conditions use sodium borohydride (NaBH₄) in methanol with glacial acetic acid:

-

Reactants : 1,3-Benzodioxole-5-carbaldehyde (1.0 eq), 4-ethylbenzylamine (1.0 eq).

-

Reduction : NaBH₄ (2.0 eq) added portionwise to a methanolic solution acidified with acetic acid (pH 4–5).

Two-Step Alkylation-Reduction Strategy

For substrates where direct reductive amination is inefficient, a two-step approach is employed:

Schiff Base Formation

-

Step 1 : React 1,3-benzodioxole-5-carbaldehyde with 4-ethylbenzylamine in anhydrous dichloromethane (DCM) using molecular sieves (4Å) to absorb water.

-

Catalyst : Anhydrous Na₂SO₄ or MgSO₄ to drive imine formation.

-

Intermediate : The Schiff base (E)-N-(1,3-benzodioxol-5-ylmethylene)-4-ethylbenzylamine is isolated in 85–90% yield.

Borohydride Reduction

-

Step 2 : The Schiff base is reduced with NaBH₄ (2.0 eq) in methanol at 0°C to room temperature.

-

Workup : Acidic workup (1M HCl) followed by neutralization with NaOH.

Catalytic Hydrogenation and Alternative Methods

Hydrogenation of Nitriles

A less common route involves:

Zinc-Mediated Reductive Amination

A green chemistry approach uses zinc powder in aqueous NaOH:

-

Reactants : 1,3-Benzodioxole-5-carbaldehyde, 4-ethylbenzylamine.

-

Conditions : 5% NaOH, zinc dust (15 eq), 24-hour stirring at room temperature.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| STAB reductive amination | DCE, rt, 24h | 68–75% | High selectivity, one-pot | Cost of STAB |

| NaBH₄/AcOH | MeOH, rt, 12h | 60–65% | Low-cost reagents | Over-reduction possible |

| Two-step alkylation | DCM → MeOH, 0°C–rt | 70–78% | High intermediate purity | Multi-step, time-intensive |

| Zinc/H₂O | Aqueous NaOH, rt, 24h | 55–60% | Eco-friendly, simple workup | Lower yield, byproduct formation |

Critical Considerations

-

Steric Effects : The 4-ethyl group on the benzylamine introduces steric hindrance, necessitating excess aldehyde (1.2–1.5 eq) to drive reductive amination to completion.

-

Purification Challenges : The product’s non-polar nature requires silica gel chromatography with hexane/ethyl acetate (3:1) for optimal separation.

-

Safety : NaBH₄ and STAB require careful handling under inert conditions due to moisture sensitivity .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Secondary or tertiary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Substituent Effects

- Ethyl vs.

- Benzodioxole vs. Heterocycles : The benzodioxole moiety provides a planar, electron-rich aromatic system, favoring π-π interactions absent in pyrazole- or oxadiazole-containing analogues (e.g., 4-(2H-1,3-Benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine) .

- Amine vs. Amide Linkages : Secondary amines (e.g., the target compound) exhibit greater basicity and nucleophilicity than amide derivatives, influencing receptor binding kinetics .

Intermolecular Interactions

Crystallographic data reveal that benzodioxole-containing compounds form robust hydrogen-bonding networks. For example, 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibits N–H···O and C–H···π interactions critical for crystal packing . The target compound’s ethyl group may disrupt such interactions compared to methyl or methoxy substituents, altering solubility and crystallinity .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzodioxole ring fused with an ethylbenzylamine moiety. Its chemical formula is , and it has a molecular weight of 273.34 g/mol. The structural features contribute to its interaction with biological targets.

Research indicates that compounds containing the benzodioxole structure often target microtubules and tubulin proteins, which are critical for cell division and function. This mechanism is particularly relevant in the context of anticancer activity, where disruption of microtubule dynamics can lead to apoptosis in cancer cells.

Targeting G Protein-Coupled Receptors (GPCRs)

The compound may also interact with various GPCRs, which play a pivotal role in cellular signaling pathways. While specific GPCR interactions for this compound have not been extensively documented, similar compounds have shown the ability to modulate receptor activity, influencing downstream signaling cascades .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its role as a potential chemotherapeutic agent. The mechanism involves inducing cell cycle arrest and apoptosis through microtubule disruption .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a significant reduction in cell viability with an IC50 value indicating effective concentration levels for inducing apoptosis .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth at low micromolar concentrations, showcasing its potential as an alternative treatment for bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to ascertain its bioavailability, metabolism, and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.